molecular formula C6H5Cl2N3O B1429520 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride CAS No. 1404373-76-7

2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

Cat. No.: B1429520
CAS No.: 1404373-76-7
M. Wt: 206.03 g/mol
InChI Key: JFGBLYHQRSOZBN-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde

Uniqueness

2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O.ClH/c7-6-8-2-3-1-4(11)9-5(3)10-6;/h2H,1H2,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGBLYHQRSOZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2NC1=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Reactant of Route 2
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Reactant of Route 3
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Reactant of Route 4
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Reactant of Route 5
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Reactant of Route 6
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

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